Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate
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Description
“Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate” is a complex organic compound . It is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
Synthesis Analysis
The synthesis of this compound involves the use of TEMPO-containing conductive polymers, which are used in organic electronics due to their electrochemical properties . The structural modification by several TEMPO moieties is one of the significant limitations in developing such materials . The synthesis involves the creation of a first-generation dendrimer containing two TEMPO fragments . The resulting product was characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular formula of C28H52N2O4 . The SMILES string for this compound isCC1(C)CNCC(C)(C)C1OC(=O)CCCCCCCCC(=O)OC1C(C)(C)CNCC1(C)C
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 480.72 g/mol . It has a melting point of 82-85 °C . The compound is soluble in acetone (19% w/w at 20 °C), ethyl acetate (24% w/w at 20 °C), methanol (38% w/w at 20 °C), chloroform (45% w/w at 20 °C), and methylene chloride (56% w/w at 20 °C). It is insoluble in water .Scientific Research Applications
Polymer Stabilization and Antioxidant Synergy
Studies highlight the compound's role in enhancing polymer stabilization, particularly in combination with other antioxidants. Yachigo et al. (1992) described a synergistic effect between phenolic and thiopropionate type antioxidants, improving stabilization in polymers. This synergy is crucial for extending the life of plastics by protecting them against degradation caused by exposure to light, oxygen, and heat (Shin-ichi Yachigo, M. Sasaki, F. Kojima, 1992).
Photo-Antioxidant Activity in Polymers
Al-Malaika et al. (1988) found that when the compound is bound to polypropylene, it exhibits significant photo-antioxidant activity, suggesting its efficacy as a stabilizer against photo-oxidative degradation. The study demonstrates the compound's potential in improving the durability of polymeric materials when exposed to UV radiation (S. Al‐Malaika, A. Ibrahim, G. Scott, 1988).
Safety Evaluation for Food Contact Materials
An evaluation by the European Food Safety Authority (EFSA) on the safety of using this compound as a stabilizer in food contact materials concluded that it poses no safety concern for consumers under specific migration limits. This assessment supports its application in packaging, ensuring that food products are safe from contamination and degradation (Flavourings, 2012).
Non-linear Optical Properties and Applications
Research by Alizadeh et al. (2020) explored the compound's role in developing novel metallophthalocyanines with significant non-linear optical properties, making it a promising material for optical limiting applications. This application is critical for protecting sensitive photonic and optical components against damage from high-intensity light sources (S. Alizadeh, Gülşen Kösoğlu, M. Erdem, et al., 2020).
properties
CAS RN |
74113-77-2 |
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Product Name |
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
Molecular Formula |
C31H46N2O6 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
InChI |
InChI=1S/C31H46N2O6/c1-26(2)14-20(15-27(3,4)32-26)38-24(36)31(18-22(34)30(23(35)19-31)12-10-9-11-13-30)25(37)39-21-16-28(5,6)33-29(7,8)17-21/h9-12,20-21,32-33H,13-19H2,1-8H3 |
InChI Key |
IIZYNJMWYJKDJN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Origin of Product |
United States |
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